- Preparation of carboline carboxamide compounds as Btk kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 920481-01-2 (5-Fluoro-2-formylbenzoic acid)
5-Fluoro-2-formylbenzoic acid structure
Product Name:5-Fluoro-2-formylbenzoic acid
Numero CAS:920481-01-2
MF:C8H5FO3
MW:168.121906042099
MDL:MFCD11053106
CID:997822
PubChem ID:45157038
Update Time:2024-10-26
5-Fluoro-2-formylbenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Fluoro-2-formylbenzoic acid
- 5-fluoro-2-formyl-benzoic acid
- 2-FORMYL-5-FLUOROBENZOIC ACID
- ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
- Benzoic acid, 5-fluoro-2-formyl-
- 5-Fluoro-2-formylbenzoic acid (ACI)
- 5-Fluoro-2-formylbenzoicacid
- 920481-01-2
- AKOS005209318
- SY047756
- EN300-320920
- CS-0045084
- DTXSID60669531
- BS-17841
- MFCD11053106
- SCHEMBL9983741
- DB-219501
- Z1198309556
-
- MDL: MFCD11053106
- Inchi: 1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
- Chiave InChI: ZRTCSMCEKXQYMJ-UHFFFAOYSA-N
- Sorrisi: O=CC1C(C(O)=O)=CC(F)=CC=1
Proprietà calcolate
- Massa esatta: 168.02200
- Massa monoisotopica: 168.022
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.4
- XLogP3: 1
Proprietà sperimentali
- Densità: 1.426
- Punto di ebollizione: 327.6°C at 760 mmHg
- Punto di infiammabilità: 151.9°C
- Indice di rifrazione: 1.592
- PSA: 54.37000
- LogP: 1.33640
5-Fluoro-2-formylbenzoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 219400-1g |
5-Fluoro-2-formylbenzoic acid, 95% min |
920481-01-2 | 95% | 1g |
$278.00 | 2023-09-10 | |
| Matrix Scientific | 219400-5g |
5-Fluoro-2-formylbenzoic acid, 95% min |
920481-01-2 | 95% | 5g |
$836.00 | 2023-09-10 | |
| TRC | F199090-250mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 250mg |
$ 220.00 | 2022-06-05 | ||
| TRC | F199090-500mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | F199090-1000mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 1g |
$ 580.00 | 2022-06-05 | ||
| Alichem | A019100863-5g |
2-Formyl-5-fluorobenzoic acid |
920481-01-2 | 95% | 5g |
$395.01 | 2023-08-31 | |
| Alichem | A019100863-10g |
2-Formyl-5-fluorobenzoic acid |
920481-01-2 | 95% | 10g |
$599.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK704-250mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 95+% | 250mg |
799CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK704-100mg |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 95+% | 100mg |
348CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK704-1g |
5-Fluoro-2-formylbenzoic acid |
920481-01-2 | 95+% | 1g |
1870.0CNY | 2021-07-18 |
5-Fluoro-2-formylbenzoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 16 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 3 - 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 -78 °C; 3 - 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
Riferimento
- Synthesis of 1-(3H)isobenzofuranone compounds by tin powder promoted cascade condensation reaction, Applied Organometallic Chemistry, 2021, 35(7),
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Chiral 3-substituted isoindolinone compound, synthesis method and application thereof, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Riferimento
- Structure-based design of potent human dihydroorotate dehydrogenase inhibitors as anticancer agents, MedChemComm, 2016, 7(7), 1441-1448
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt; overnight, 85 °C; 85 °C → rt
1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C
1.2 Solvents: Water ; rt → 100 °C; 1 h, 100 °C
Riferimento
- Highly Enantioselective Synthesis of 2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones via Catalytic Asymmetric Intramolecular Cascade Imidization-Nucleophilic Addition-Lactamization, Organic Letters, 2014, 16(24), 6366-6369
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Intramolecular cascade cyclization via photogenerated N-amidyl radicals toward isoindolin-1-one/3,4-dihydroisoquinolin-1(2H)-one fused oxazinane, Organic Chemistry Frontiers, 2023, 10(19), 4871-4877
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C
Riferimento
- Preparation of piperidinedione derivatives as E3 enzyme ligand of PROTAC compounds, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Riferimento
- Preparation of piperidinedione derivative having targeted protein ligands for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight, rt
1.2 -78 °C; overnight, rt
Riferimento
- Indium-Catalyzed C-F Bond Transformation through Oxymetalation/β-Fluorine Elimination to Access Fluorinated Isocoumarins, Chemistry - A European Journal, 2021, 27(32), 8288-8294
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C
1.2 rt; 3 - 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 rt; 3 - 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Synthesis of chiral isoindolinones via asymmetric propargylation/lactamization cascade, Tetrahedron Letters, 2018, 59(16), 1564-1567
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C
1.3 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; -78 °C; 0.5 h, -78 °C
1.3 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Chiral Phosphoric Acid Catalyzed Asymmetric Ugi Reaction by Dynamic Kinetic Resolution of the Primary Multicomponent Adduct, Angewandte Chemie, 2016, 55(17), 5282-5285
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Application of thiazole derivative in treatment of nonlymphocytic leukemia, World Intellectual Property Organization, , ,
5-Fluoro-2-formylbenzoic acid Raw materials
- 2-Bromo-5-fluorobenzoic acid
- Methyl 5-fluoro-2-formylbenzoate
- 5-Fluoro-2-(hydroxymethyl)benzoic acid
- 6-fluoro-1,3-dihydro-2-benzofuran-1-one
5-Fluoro-2-formylbenzoic acid Preparation Products
5-Fluoro-2-formylbenzoic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:920481-01-2)5-Fluoro-2-formylbenzoic acid
Numero d'ordine:A929648
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:58
Prezzo ($):400.0
Email:sales@amadischem.com
5-Fluoro-2-formylbenzoic acid Letteratura correlata
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
920481-01-2 (5-Fluoro-2-formylbenzoic acid) Prodotti correlati
- 518070-19-4(3-Fluoro-5-methylbenzoic acid)
- 183237-86-7(4,5-Difluoro-2-methylbenzoic acid)
- 33184-16-6(5-Fluoro-2-methylbenzoic acid)
- 320-97-8(4-Fluorophthalic acid)
- 321-21-1(4-Fluoro-2-methylbenzoic acid)
- 699-90-1(3-Fluoro-2-methylbenzoic acid)
- 18959-31-4(4,5-Difluorophthalic acid)
- 2365-28-8(Benzoic acid,3-fluoro-, ion(1-))
- 26583-81-3(3-fluoro-2,4-dimethylbenzoic acid)
- 1583-66-0(H2fip)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:920481-01-2)5-Fluoro-2-formylbenzoic acid
Purezza:99%
Quantità:5g
Prezzo ($):400.0